
Trans-2,3-dimethyl-2,3-dihydrobenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2,3-dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the class of dihydrobenzofurans. This compound features a five-membered oxygen-containing ring fused to a benzene ring, with two methyl groups attached at the 2 and 3 positions. The “trans” configuration indicates that the two methyl groups are on opposite sides of the ring, giving the molecule a specific three-dimensional shape.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2,3-dimethyl-2,3-dihydrobenzofuran can be achieved through various methods. One common approach involves the intramolecular Michael addition of keto-enone substrates using a bifunctional tertiary amine-thiourea catalyst . This method allows for the diastereo- and enantioselective synthesis of the compound, achieving high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
Trans-2,3-dimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
科学的研究の応用
Trans-2,3-dimethyl-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Medicine: Some derivatives of dihydrobenzofurans have shown promise as therapeutic agents for various diseases.
作用機序
The mechanism of action of trans-2,3-dimethyl-2,3-dihydrobenzofuran depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific derivative and its intended use .
類似化合物との比較
Trans-2,3-dimethyl-2,3-dihydrobenzofuran can be compared with other similar compounds, such as:
2,3-dihydrobenzofuran: Lacks the methyl groups at the 2 and 3 positions, resulting in different chemical and biological properties.
2,2-dimethyl-2,3-dihydrobenzofuran: Has two methyl groups at the 2 position, leading to different steric and electronic effects.
Benzofuran: Lacks the saturated ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting three-dimensional shape, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
(2R,3S)-2,3-dimethyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H12O/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-8H,1-2H3/t7-,8-/m1/s1 |
InChIキー |
XHMRRECSXXCOFJ-HTQZYQBOSA-N |
異性体SMILES |
C[C@@H]1[C@H](OC2=CC=CC=C12)C |
正規SMILES |
CC1C(OC2=CC=CC=C12)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


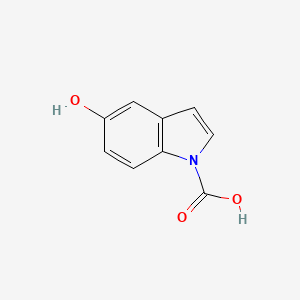
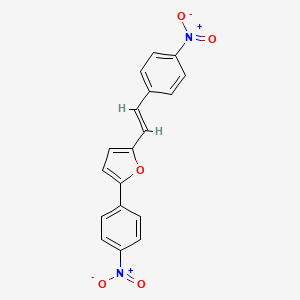

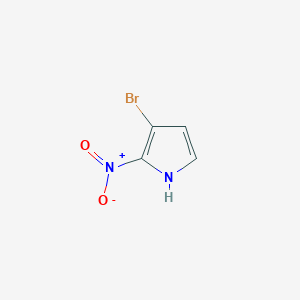

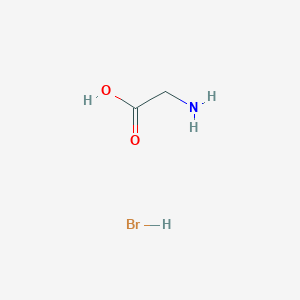
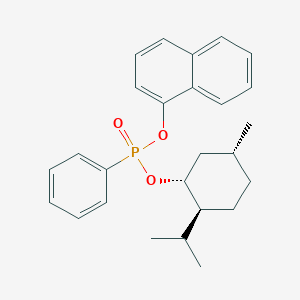
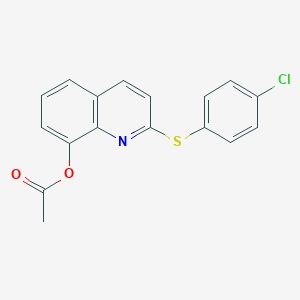

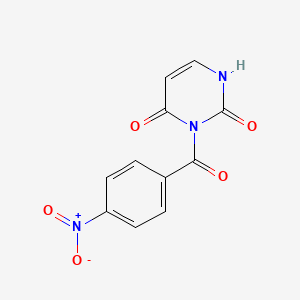
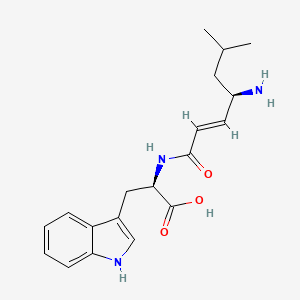

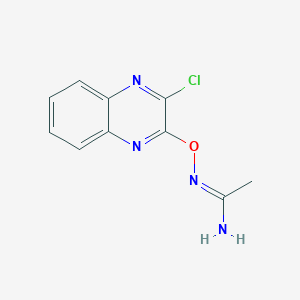
![N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12902272.png)
